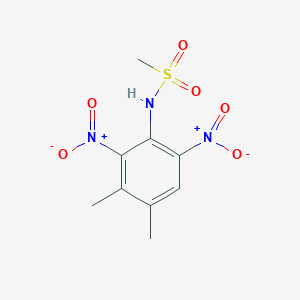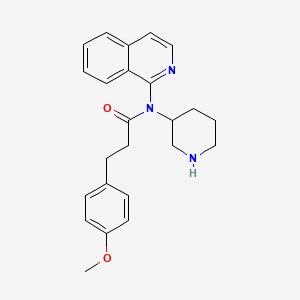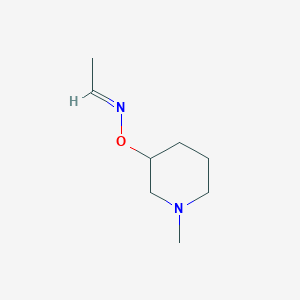
1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features additional functional groups, including a pyrrolidinylmethyl group and a thienylsulfonyl group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Pyrrolidinylmethyl Group: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Attachment of the Thienylsulfonyl Group: This can be done through sulfonylation reactions using thienyl sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of functional groups to their oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1H-Indazole: The parent compound, which lacks the additional functional groups.
1-(2-Pyrrolidinylmethyl)-1H-indazole: Similar structure but without the thienylsulfonyl group.
3-(3-Thienylsulfonyl)-1H-indazole: Similar structure but without the pyrrolidinylmethyl group.
Uniqueness
The presence of both the pyrrolidinylmethyl and thienylsulfonyl groups in 1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- may confer unique chemical and biological properties, such as increased binding affinity to certain targets or enhanced stability under specific conditions.
属性
CAS 编号 |
651336-08-2 |
|---|---|
分子式 |
C16H17N3O2S2 |
分子量 |
347.5 g/mol |
IUPAC 名称 |
1-(pyrrolidin-2-ylmethyl)-3-thiophen-3-ylsulfonylindazole |
InChI |
InChI=1S/C16H17N3O2S2/c20-23(21,13-7-9-22-11-13)16-14-5-1-2-6-15(14)19(18-16)10-12-4-3-8-17-12/h1-2,5-7,9,11-12,17H,3-4,8,10H2 |
InChI 键 |
SYCVYORODXBDHO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CSC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)
![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)


![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)


![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)

